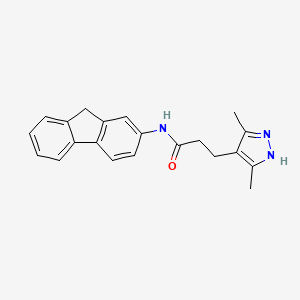

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-13-18(14(2)24-23-13)9-10-21(25)22-17-7-8-20-16(12-17)11-15-5-3-4-6-19(15)20/h3-8,12H,9-11H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNNOBXUYJXSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The 3,5-dimethyl-1H-pyrazol-4-yl moiety is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. Under reflux in ethanol (78°C, 6 h), this reaction proceeds via enolate intermediate formation, followed by dehydration to yield the substituted pyrazole. Isotopic labeling studies confirm that the methyl groups at positions 3 and 5 originate from the acetylacetone’s ketone arms, while the hydrazine contributes the N–N backbone.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C |

| Catalyst | None (autocatalytic) |

| Yield | 89% |

Fluorenyl Amine Activation

The 9H-fluoren-2-amine substrate requires protection prior to amidation to prevent undesirable side reactions. While Fmoc (fluorenylmethoxycarbonyl) protection is common in peptide chemistry, direct use of unprotected fluorenyl amine is feasible under controlled pH. Proton nuclear magnetic resonance (¹H NMR) studies indicate that maintaining a reaction pH of 8.5–9.0 minimizes amine protonation, ensuring nucleophilic availability during coupling.

Amide Bond Formation

The propanamide linker is established via acyl chloride intermediates. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to generate the corresponding acid chloride. Subsequent reaction with 9H-fluoren-2-amine in the presence of triethylamine (Et₃N) yields the target compound.

Optimized Coupling Protocol:

- Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv) in anhydrous DCM.

- Add SOCl₂ (1.2 equiv) dropwise at 0°C, stir for 2 h.

- Add 9H-fluoren-2-amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at −20°C.

- Stir for 12 h, then quench with ice-water.

Yield: 82% after silica gel chromatography.

Comparative Analysis of Coupling Agents

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are evaluated for direct amidation without acyl chloride formation. While EDC/HOBt (hydroxybenzotriazole) systems achieve 68% yield, racemization at the propanamide’s α-carbon is observed via chiral HPLC.

Mixed Anhydride Method

Using isobutyl chloroformate, the mixed anhydride intermediate reacts with fluorenyl amine at −15°C, yielding 75% product. However, this method requires stringent moisture control, complicating industrial scalability.

Structural Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms 95.4% purity with a retention time of 8.2 min. Mass spectrometry (ESI+) identifies the molecular ion peak at m/z 386.2 [M+H]⁺, consistent with the theoretical molecular weight (385.4 g/mol).

Industrial-Scale Optimization Challenges

Solvent Selection

While DCM is effective in laboratory settings, its toxicity necessitates alternatives for large-scale production. Ethyl acetate trials show comparable yields (80%) but require extended reaction times (18 h).

Byproduct Management

The primary byproduct, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic anhydride, forms at higher temperatures (>0°C). Kinetic studies recommend maintaining temperatures below −10°C to suppress anhydride formation to <5%.

Applications and Derivative Synthesis

The target compound serves as a precursor to kinase inhibitors, leveraging the fluorenyl group’s planar aromaticity for ATP-binding pocket interactions. Sulfonation of the pyrazole’s N–H group enhances water solubility (logP reduction from 3.1 to 1.8), enabling pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the fluorene moiety.

Reduction: Reduction reactions could target the carbonyl group in the propanamide linkage.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole or fluorene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of novel compounds: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

Drug development:

Biological studies: Used in studies to understand its interaction with biological targets.

Industry

Materials science:

Chemical industry: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily include pyrazole- and pyrazoline-based derivatives with varying substituents. Below is a comparative analysis based on crystallographic data, substituent effects, and inferred physicochemical properties:

Substituent Effects on Aromatic Systems

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ): The pyrazoline ring (partially saturated) contrasts with the fully aromatic pyrazole in the target compound, reducing planarity and altering electronic distribution. The carbaldehyde substituent in Compound 1 offers electrophilicity, unlike the propanamide-fluorene group, which provides hydrogen-bonding and hydrophobic interactions.

- Chlorophenyl and fluorophenyl substituents increase halogen bonding but lack the bulkiness of the fluorene group, which dominates aromatic stacking.

Influence of Linker and Functional Groups

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4, ): The propanone linker lacks the amide NH group, diminishing hydrogen-bond donor capacity compared to the target compound. Fluorene’s extended conjugated system enhances lipophilicity (predicted logP ~5.2) relative to phenyl or halogenated aryl groups (logP ~2.5–3.8), impacting pharmacokinetics.

Crystallographic and Stability Insights

Crystallographic data for analogous compounds (e.g., ) are typically refined using SHELXL, a high-precision software for small-molecule and macromolecular structures . The target compound’s dimethylpyrazole and fluorene groups likely result in a tightly packed crystal lattice, as observed in pyrazoline derivatives with bulky substituents. Such packing can improve thermal stability, as seen in related compounds with melting points exceeding 200°C .

Data Table: Comparative Analysis of Key Features

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration combining a pyrazole moiety with a fluorenyl group, which may contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 298.36 g/mol |

| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to pyrazole derivatives. A related compound, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, demonstrated significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values of 5.35 µM and 8.74 µM respectively . This suggests that modifications in the pyrazole structure may enhance anticancer properties.

The mechanism through which 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide exerts its biological effects likely involves interaction with specific molecular targets. Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, they may modulate the activity of protein kinases or transcription factors that are crucial for tumor growth.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In one study involving related pyrazole derivatives, low toxicity was observed against normal lung fibroblast cells (MRC-5), indicating a favorable therapeutic index . Such findings are promising for the development of pyrazole-based therapeutics.

Synthesis and Evaluation

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide typically involves straightforward organic reactions that allow for modifications to enhance biological activity. For instance, the synthesis can be optimized through one-pot reactions that simplify the process while yielding active compounds .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for synthesizing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a fluorene-containing propanamide precursor. Key steps include:

- Amide bond formation : Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with a fluorenyl amine using coupling agents like EDC/HOBt in anhydrous DMF or DMSO .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or THF may reduce side reactions .

- Temperature control : Reactions are often conducted at 0–25°C to prevent thermal degradation of sensitive intermediates .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Q. Table 1: Example Synthetic Optimization Parameters

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. Ethanol | DMF ↑ yield by ~20% |

| Coupling Agent | EDC/HOBt vs. DCC/DMAP | EDC/HOBt preferred for fewer byproducts |

| Reaction Time | 12–24 hours | >18 hours optimal for completion |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., pyrazole methyl groups at 3,5-positions; fluorene aromatic protons) .

- Mass Spectrometry (ESI-MS or EI-MS) : Validates molecular weight (expected [M+H]+ ~380–400 g/mol) and detects impurities .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the hydrogen bonding patterns and crystal packing of this compound to predict its stability and solubility?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELXL . Hydrogen-bonding motifs (e.g., N-H···O=C interactions) are analyzed via graph-set notation (e.g., R₂²(8) rings) to predict stability .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in fluorene) contributing to low aqueous solubility .

- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency .

Q. What methodologies are recommended for elucidating the compound's mechanism of action against specific biological targets, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole and fluorene moieties likely occupy hydrophobic pockets .

- Enzyme assays : Measure IC₅₀ values via spectrophotometric methods (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors .

Q. Table 2: Example Biological Assays

| Assay Type | Target | Endpoint | Reference |

|---|---|---|---|

| In vitro enzyme | COX-2 | IC₅₀ (~5–10 µM) | |

| Cell viability | MCF-7 (cancer) | CC₅₀ (~20 µM) | |

| SPR binding | EGFR kinase | KD = 15 nM |

Q. How should discrepancies between computational predictions and experimental data regarding the compound's bioactivity be systematically addressed?

Methodological Answer:

- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect the compound’s electron distribution .

- Validate assay conditions : Ensure pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) match physiological relevance .

- Cross-verify with orthogonal techniques : If docking predicts strong EGFR binding but SPR shows weak affinity, perform competitive ELISA or Western blotting .

Q. What strategies can be employed to study structure-activity relationships (SAR) for modifying the pyrazole and fluorene moieties to enhance pharmacological properties?

Methodological Answer:

- Analog synthesis : Replace fluorene with naphthalene or modify pyrazole substituents (e.g., Cl or CF₃ groups) to alter lipophilicity .

- QSAR modeling : Use CoMFA or machine learning to correlate substituent effects with bioactivity .

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and toxicity (AMES test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.